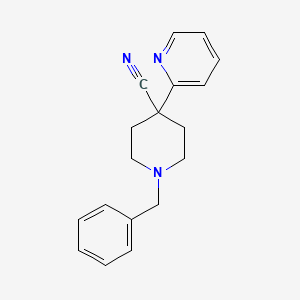
1-Benzyl-4-(pyridin-2-yl)piperidine-4-carbonitrile
描述
1-Benzyl-4-(pyridin-2-yl)piperidine-4-carbonitrile is a heterocyclic compound that features a piperidine ring substituted with benzyl, cyano, and pyridyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(pyridin-2-yl)piperidine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-benzyl-4-piperidone with 2-cyanopyridine under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-Benzyl-4-(pyridin-2-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the cyano or pyridyl groups, often using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted piperidines with various functional groups.
科学研究应用
1-Benzyl-4-(pyridin-2-yl)piperidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of 1-Benzyl-4-(pyridin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The benzyl-piperidine moiety is known to bind to cholinesterase receptors, inhibiting their activity. This interaction is facilitated by the compound’s ability to fit into the active site of the enzyme, forming stable complexes with key amino acid residues .
相似化合物的比较
1-Benzyl-4-piperidone: A precursor in the synthesis of 1-Benzyl-4-(pyridin-2-yl)piperidine-4-carbonitrile.
4-Cyano-4-(2-pyridyl)piperidine: Lacks the benzyl group but shares similar structural features.
Uniqueness: this compound is unique due to its combination of benzyl, cyano, and pyridyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C18H19N3 |
|---|---|
分子量 |
277.4 g/mol |
IUPAC 名称 |
1-benzyl-4-pyridin-2-ylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C18H19N3/c19-15-18(17-8-4-5-11-20-17)9-12-21(13-10-18)14-16-6-2-1-3-7-16/h1-8,11H,9-10,12-14H2 |
InChI 键 |
JEKXTPOOOWSMGG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(C#N)C2=CC=CC=N2)CC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














